molecular formula C11H17NO3S B6178241 (2R)-N-benzyl-1-methoxypropane-2-sulfonamide CAS No. 2639375-47-4

(2R)-N-benzyl-1-methoxypropane-2-sulfonamide

Cat. No.: B6178241
CAS No.: 2639375-47-4
M. Wt: 243.3
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Description

(2R)-N-benzyl-1-methoxypropane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This specific compound features a benzyl group attached to a sulfonamide moiety, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-benzyl-1-methoxypropane-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-methoxy-2-propanol and benzylamine.

    Formation of Sulfonamide: The key step involves the reaction of ®-1-methoxy-2-propanol with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.

    Benzylation: The intermediate is then reacted with benzylamine under suitable conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-benzyl-1-methoxypropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or benzyl derivatives.

Scientific Research Applications

(2R)-N-benzyl-1-methoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2R)-N-benzyl-1-methoxypropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The benzyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-benzyl-1-methoxypropane-2-sulfonamide: can be compared with other sulfonamides such as:

Uniqueness

    This compound: is unique due to the presence of the ®-1-methoxy-2-propane group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other sulfonamides and may contribute to its specific applications and effectiveness in various fields.

Properties

CAS No.

2639375-47-4

Molecular Formula

C11H17NO3S

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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